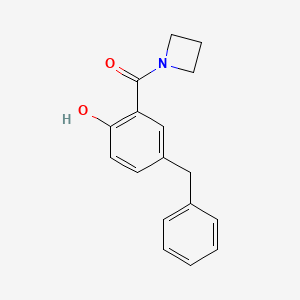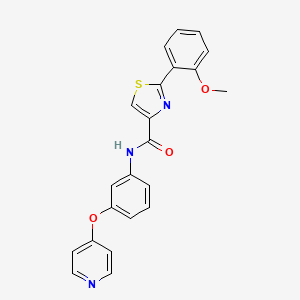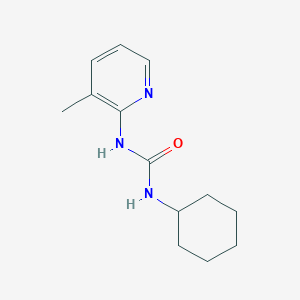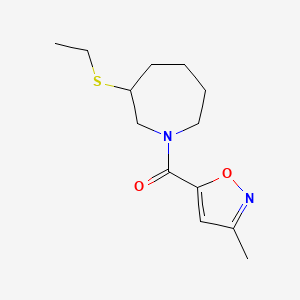
Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of novel therapeutic agents. Additionally, we will list several future directions for the research and development of this compound.
Mecanismo De Acción
The exact mechanism of action of Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. Additionally, this compound has been shown to induce apoptosis in cancer cells, potentially through the inhibition of the Akt/mTOR signaling pathway.
Biochemical and physiological effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells, potentially through the inhibition of the Akt/mTOR signaling pathway. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone is its unique chemical structure, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, this compound exhibits potent anti-inflammatory and analgesic properties, making it a valuable tool for studying pain management and inflammation. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several exciting future directions for the research and development of Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone. One potential direction is the development of novel pain management drugs based on this compound. Additionally, further studies are needed to fully understand the anticancer properties of this compound and its potential applications in cancer therapeutics. Finally, the development of more efficient synthesis methods for this compound could help to make it more widely available for scientific research.
Métodos De Síntesis
Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of benzyl bromide and 2-hydroxyacetophenone in the presence of a base to form 5-benzyl-2-hydroxyacetophenone. Next, the 5-benzyl-2-hydroxyacetophenone is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione to form 5-benzyl-2-hydroxy-4,4-dimethyl-2-oxo-1,3-dioxolane. The final step involves the reaction of 5-benzyl-2-hydroxy-4,4-dimethyl-2-oxo-1,3-dioxolane with azetidine in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel pain management drugs. Additionally, this compound has been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapeutics.
Propiedades
IUPAC Name |
azetidin-1-yl-(5-benzyl-2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-8-7-14(11-13-5-2-1-3-6-13)12-15(16)17(20)18-9-4-10-18/h1-3,5-8,12,19H,4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBMIBSPTUGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)

![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one](/img/structure/B7562907.png)
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)
![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)


![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)
![N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562961.png)